molecular formula C15H32O B025879 4-Pentadecanol CAS No. 109212-91-1

4-Pentadecanol

Cat. No. B025879
M. Wt: 228.41 g/mol
InChI Key: GVQUJSXHKIUDCK-UHFFFAOYSA-N
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Description

4-Pentadecanol, also known as Pentadecyl alcohol, is a linear alcohol . It has a molecular weight of 228.41 . The chemical formula of 4-Pentadecanol is CH3(CH2)14OH .


Molecular Structure Analysis

The 4-Pentadecanol molecule contains a total of 47 bonds. There are 15 non-H bonds, 12 rotatable bonds, 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Chemical Reactions Analysis

4-Pentadecanol, being an alcohol, can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases. They can also react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert them to aldehydes or ketones .


Physical And Chemical Properties Analysis

4-Pentadecanol is a colorless liquid with a faint odor of alcohol . It floats on water . It has a melting point of 111°F . The specific gravity of 4-Pentadecanol is 0.829 at 122°F, which means it is less dense than water and will float . The boiling point of 4-Pentadecanol is 572°F at 760 mmHg .

Scientific Research Applications

  • Catalysis : Group 4 transition metals complexes, including those with pentadienyl ligands, are used as catalysts in hydrogenation processes for unsaturated polymers such as polybutadiene (Stahl & Ernst, 2007).

  • Organic Synthesis : Pentadienylmetal compounds are applied in diverse organic transformations, including alkylation and reactions with carbonyl compounds (Yasuda & Nakamura, 1985).

  • Structural Studies : 4-Pentadecanol has been identified as a new diterpene oligoester with a nonplanar envelope conformation (Kar et al., 1998).

  • Polymerization : Studies on polymerization of 4-methyl-1,3-pentadiene result in polymers with primarily 1,2 units and specific crystallinity patterns (Porri & Gallazzi, 1966).

  • Surface Chemistry : Pentadecanol shows unique behaviors at the air-water interface, particularly in interactions with (perfluorohexyl)nonanol, influencing the fluidity and stability of monolayers (Nakahara, Minamisono, & Shibata, 2019).

  • Photoinduced Electron Transfer : Molecular pentads involving porphyrin and carotenoid polyene components exhibit significant photoinduced electron transfer efficiencies, which are important in photovoltaics and other light-driven applications (Gust et al., 1993).

  • Biosynthesis Studies : In mammalian tissues, the synthesis of certain sphingolipids involves the formation of 4D-hydroxysphinganine from sphinganine, which is an important biochemical process (Crossman & Hirschberg, 1984).

  • Catalyst Research : The activity of Pd/C catalysts for hydrogenation processes is influenced by palladium loading, which can be optimized for specific reactions like the conversion of FA-4H to hexahydrofarnesylacetone (Liu, 2013).

Safety And Hazards

4-Pentadecanol has low toxicity. Excessive exposure can produce some central nervous system depression. Prolonged contact can produce skin irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the person into fresh air and if necessary, support respiration .

properties

IUPAC Name

pentadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQUJSXHKIUDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337666
Record name 4-Pentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentadecanol

CAS RN

109212-91-1
Record name 4-Pentadecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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